molecular formula C14H12N2O2 B2374523 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE CAS No. 1428367-62-7

4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE

Cat. No.: B2374523
CAS No.: 1428367-62-7
M. Wt: 240.262
InChI Key: QBKYMDCFCOVPDG-UHFFFAOYSA-N
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Description

4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE is an organic compound that features a benzamide core with a cyano group and a furan ring attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Furanones.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated benzamides.

Scientific Research Applications

4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group and furan ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-cyano-N-(2-(furan-2-yl)ethyl)benzamide: Similar structure but with the furan ring attached at a different position.

    4-cyano-N-(2-(thiophen-3-yl)ethyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.

    4-cyano-N-(2-(pyridin-3-yl)ethyl)benzamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE is unique due to the specific positioning of the furan ring, which can influence its chemical reactivity and biological activity. The presence of both the cyano group and the furan ring provides a versatile scaffold for further functionalization and exploration in various research fields .

Properties

IUPAC Name

4-cyano-N-[2-(furan-3-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-9-11-1-3-13(4-2-11)14(17)16-7-5-12-6-8-18-10-12/h1-4,6,8,10H,5,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKYMDCFCOVPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NCCC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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